molecular formula C16H23ClN2O4 B7094151 N-(2-chloro-4,6-dimethylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide

N-(2-chloro-4,6-dimethylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide

Cat. No.: B7094151
M. Wt: 342.82 g/mol
InChI Key: QQJHZNRHRIHODY-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxy and dimethoxy groups, as well as a carboxamide group attached to a chlorinated dimethylphenyl moiety.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4/c1-10-7-11(2)14(12(17)8-10)18-15(21)19-6-5-16(22-3,23-4)13(20)9-19/h7-8,13,20H,5-6,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJHZNRHRIHODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)N2CCC(C(C2)O)(OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Hydroxy and Dimethoxy Groups: The hydroxy and dimethoxy groups are introduced through selective functionalization reactions.

    Attachment of the Carboxamide Group: The carboxamide group is attached via an amide coupling reaction using suitable reagents and conditions.

    Chlorination and Methylation: The final steps involve chlorination and methylation of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorinated phenyl group or to convert the carboxamide group to an amine.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-3-hydroxy-4,4-dimethoxypiperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxy and dimethoxy groups on the piperidine ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

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